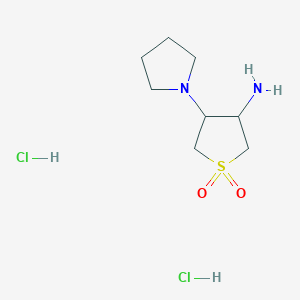
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
描述
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O2S and its molecular weight is 277.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (CAS No. 1240528-69-1) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiolane ring with an amino group and a pyrrolidine moiety. Its structural formula can be represented as:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂Cl₂N₂O₂S |
| Molecular Weight | 241.15 g/mol |
| CAS Number | 1240528-69-1 |
| Purity | ≥95% |
The biological activity of this compound has been attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic pathways related to steroidogenesis and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The presence of sulfur in its structure allows it to scavenge free radicals, contributing to its antioxidant capacity.
Study on Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various thiolane derivatives on human enzymes involved in metabolic syndromes. The results indicated that this compound significantly inhibited the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) with a Ki value of approximately 28 nM . This inhibition could have implications for the treatment of conditions like obesity and diabetes.
Antioxidant Activity Assessment
In a separate study focused on oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured cells. The findings demonstrated a dose-dependent reduction in ROS, suggesting that it may protect against oxidative damage .
Table 2: Summary of Biological Activities
科学研究应用
Medicinal Chemistry
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride has shown potential in drug development due to its unique structural properties. It has been investigated for:
- Anticancer Activity : Studies have demonstrated that derivatives of thiolane compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the pyrrolidine moiety enhances interaction with biological targets, potentially leading to new anticancer agents .
- Neurological Research : This compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its structural analogs have been explored for neuroprotective effects and as potential treatments for conditions like Alzheimer's disease .
Biochemical Assays
The compound is utilized in biochemical assays due to its reactivity with biological macromolecules:
- Enzyme Inhibition Studies : It can serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms .
Synthesis of Novel Compounds
Researchers have employed 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione as a building block for synthesizing novel heterocyclic compounds. These derivatives are being evaluated for:
- Antimicrobial Properties : Variants of this compound have shown promising antimicrobial activity against various pathogens, making them candidates for new antibiotic development .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of thiolane derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the thiolane structure significantly increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective properties of pyrrolidine-containing compounds. The findings revealed that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases.
属性
IUPAC Name |
1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMRGMUIIASRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CS(=O)(=O)CC2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















